molecular formula C8H14ClNO2 B2698661 (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride CAS No. 87269-86-1

(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B2698661
CAS No.: 87269-86-1
M. Wt: 191.66
InChI Key: GEHZXRQNVRDLEB-MKXDVQRUSA-N
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Description

(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is a chemical compound with a complex structure that includes a cyclopentane ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the enantioselective process, which ensures the production of the desired stereoisomer. This process typically involves the use of specific catalysts and controlled reaction conditions to achieve high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of automated systems and continuous flow reactors can enhance the production rate and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may lead to the formation of poly(pyrrole-2-carboxylic acid) particles, while reduction and substitution can yield various functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, the compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHZXRQNVRDLEB-MKXDVQRUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H](N[C@H]2C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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